molecular formula C17H26N2O4S B8120017 tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B8120017
M. Wt: 354.5 g/mol
InChI Key: AZUAHJOXTIHJGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white solid and is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-((4-nitrophenyl)sulfonyl)methyl)piperidine-1-carboxylate with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The sulfonyl group can also interact with various enzymes, affecting their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)sulfonylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(20)19-10-4-5-13(11-19)12-24(21,22)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUAHJOXTIHJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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